molecular formula C16H24N2O5 B1507002 1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane CAS No. 885275-82-1

1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane

Cat. No.: B1507002
CAS No.: 885275-82-1
M. Wt: 324.37 g/mol
InChI Key: OPLSAKPKNAYAOR-UHFFFAOYSA-N
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Description

1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane is a heterocyclic organic compound . It has a molecular weight of 324.376 and a molecular formula of C16H24N2O5 . It is available in sizes of 100mg, 500mg, 1g, and 5g .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The structure also includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane can be downloaded for detailed safety and hazard information . It’s important to handle all chemicals with appropriate safety measures.

Properties

IUPAC Name

2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-22-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLSAKPKNAYAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722965
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-82-1
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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